molecular formula C10H10O3 B2445355 (2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 2460739-79-9

(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No. B2445355
CAS RN: 2460739-79-9
M. Wt: 178.187
InChI Key: BBZMHDNOSCPOHD-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR, X-ray crystallography, and molecular dynamics simulations . Unfortunately, specific structural analysis data for “(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid” is not available in the sources I have access to.

Scientific Research Applications

Potential Antitumor Agents and Tubulin Polymerization Inhibition

A study focused on dihydrobenzofuran lignans and benzofurans, which include compounds related to (2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, explored their potential as antitumor agents. These compounds showed promising activity against leukemia and breast cancer cell lines, with certain derivatives displaying significant cytotoxic activity. Notably, the inhibition of tubulin polymerization was identified as a key mechanism of action, highlighting the potential of these compounds in cancer treatment (Pieters et al., 1999).

Synthesis of Compounds for Treatment of Anxiety and Emesis

The synthesis and evaluation of tetrahydro-pyrrolo-[2,3-b]indole-1,2,8-tricarboxylic acid esters, closely related to the target compound, were carried out for the development of drug candidates aimed at treating anxiety and emesis. This study demonstrates the utility of benzofuran derivatives in synthesizing compounds with potential therapeutic applications (Ekhato & Huang, 1997).

Lipase-Mediated Kinetic Resolution

The use of lipase for the kinetic resolution of methyl esters of benzofuran derivatives, such as (2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, showcases an important application in enantioselective synthesis. This process is crucial for obtaining enantiomerically pure compounds, which are essential in drug development and other chemical industries (Ferorelli et al., 2001).

Molecular Docking Studies and Biological Activities

A study involving molecular docking, structural, and spectroscopic properties of benzofuran-carboxylic acids derivatives, including compounds similar to the target molecule, explored their potential biological activities. The findings suggest inhibitor effects against cancer and microbial diseases, further underscoring the therapeutic potential of these compounds (Sagaama et al., 2020).

Synthesis for Antimicrobial Activity

The synthesis of various benzofuran derivatives, including compounds closely related to (2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, and their evaluation for antimicrobial activity demonstrates another significant application. This research contributes to the development of new antimicrobial agents, addressing the growing need for novel treatments against resistant strains (Krawiecka et al., 2012).

properties

IUPAC Name

(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-6,9H,1H3,(H,11,12)/t6-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZMHDNOSCPOHD-IMTBSYHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

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